Cas no 301692-76-2 (Polmacoxib)

Polmacoxib 化学的及び物理的性質
名前と識別子
-
- 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- 5-{4-(aminosulfonyl)phenyl}-2,2-dimethyl-4-(3-fluorophenyl)-3(2H)-furanone
- 4-[3-(3-Fluorophenyl)-4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl]benzenesulfonamide
- Acelex
- CG 100649
- Polmacoxib
-
- MDL: MFCD22570958
- インチ: InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
- InChIKey: IJWPAFMIFNSIGD-UHFFFAOYSA-N
- SMILES: CC1(C)C(=O)C(=C(C2=CC=C(C=C2)S(=O)(=O)N)O1)C3=CC(=CC=C3)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.361±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 155-156 ºC
- Solubility: 極微溶性(0.13 g/l)(25ºC)、
Polmacoxib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-16726-5mg |
Polmacoxib |
301692-76-2 | 99.70% | 5mg |
¥800 | 2024-07-20 | |
Chemenu | CM417658-10mg |
4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide |
301692-76-2 | 95%+ | 10mg |
$1095 | 2022-08-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML2854-5MG |
301692-76-2 | 5MG |
¥965.1 | 2022-08-24 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML2854-25MG |
301692-76-2 | 25MG |
¥3894.12 | 2022-08-24 | |||
ChemScence | CS-0012326-10mg |
Polmacoxib |
301692-76-2 | 99.70% | 10mg |
$350.0 | 2022-04-27 | |
MedChemExpress | HY-16726-1mg |
Polmacoxib |
301692-76-2 | 99.70% | 1mg |
¥761 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21294-100mg |
Polmacoxib |
301692-76-2 | 98.49% | 100mg |
¥ 11837 | 2023-09-07 | |
eNovation Chemicals LLC | D493784-5.5g |
4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide |
301692-76-2 | 98% | 5.5g |
$4950 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20784-10mg |
Polmacoxib |
301692-76-2 | 98% | 10mg |
¥4898.00 | 2023-09-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 40732-0.1g |
POLMACOXIB |
301692-76-2 | 0.1g |
¥8964.0 | 2023-09-15 |
Polmacoxib 関連文献
-
Yuan Tian,Mengdie Tang,Changshuo Lian,Ran Song,Daoshan Yang,Jian Lv Org. Chem. Front. 2023 10 3039
Polmacoxibに関する追加情報
Polmacoxib: A Comprehensive Overview
Polmacoxib (CAS No. 301692-76-2) is a novel nonsteroidal anti-inflammatory drug (NSAID) that has garnered significant attention in the field of pharmacology and medicine. This compound belongs to the class of cyclooxygenase-2 (COX-2) selective inhibitors, which are widely used for their potent anti-inflammatory and analgesic properties. The development of Polmacoxib represents a significant advancement in the treatment of inflammatory conditions, offering improved efficacy and reduced side effects compared to traditional NSAIDs.
The chemical structure of Polmacoxib is characterized by its unique arrangement of functional groups, which contribute to its selective inhibition of COX-2. Recent studies have highlighted the compound's ability to effectively suppress inflammation in various experimental models, making it a promising candidate for the treatment of conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The CAS registry number 301692-76-2 uniquely identifies this compound, ensuring its proper classification and reference in scientific literature.
One of the key advantages of Polmacoxib lies in its mechanism of action. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes, leading to potential gastrointestinal side effects, Polmacoxib selectively targets COX-2. This selectivity minimizes adverse effects while maintaining robust anti-inflammatory activity. Recent research has demonstrated that Polmacoxib achieves this selectivity through its interaction with specific amino acid residues in the active site of COX-2, a finding that has important implications for drug design and optimization.
The pharmacokinetic profile of Polmacoxib is another area of interest. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion properties, contributing to its efficacy and safety profile. Its bioavailability is enhanced by its ability to penetrate cellular membranes efficiently, ensuring optimal drug levels at target sites. Additionally, the metabolites of Polmacoxib have been shown to retain significant anti-inflammatory activity, further supporting its therapeutic potential.
In terms of clinical applications, Polmacoxib has demonstrated remarkable efficacy in preclinical models of inflammation. For instance, in animal studies, it has been shown to significantly reduce joint inflammation and pain associated with arthritis. These findings suggest that Polmacoxib could serve as a first-line treatment for patients with chronic inflammatory conditions who are at high risk for gastrointestinal complications when using traditional NSAIDs.
The development of Polmacoxib also highlights the importance of computational chemistry and molecular modeling in drug discovery. By leveraging advanced computational tools, researchers were able to predict the compound's binding affinity to COX-2 and optimize its structure for improved efficacy and safety. This approach not only accelerates the drug discovery process but also ensures that compounds like Polmacoxib are tailored to meet specific therapeutic needs.
In conclusion, Polmacoxib strong>(CAS No. 301692-76-2) represents a significant advancement in the field of anti-inflammatory therapy. Its selective COX-2 inhibition, favorable pharmacokinetic profile, and potent anti-inflammatory activity make it a promising candidate for treating a wide range of inflammatory conditions. As research continues to uncover new insights into its mechanism of action and therapeutic potential, < strong > Pol mac ox ib strong > is poised to play a pivotal role in improving patient outcomes worldwide.
301692-76-2 (Polmacoxib) Related Products
- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)
- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)
- 2172213-43-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)
- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 2171888-33-6(2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-methylpyrrolidin-3-amine)
- 63089-50-9(4-Methylphthalonitrile)
- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)
- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)
- 2229382-69-6(tert-butyl N-5-(2-aminopropanoyl)-2-hydroxyphenylcarbamate)
